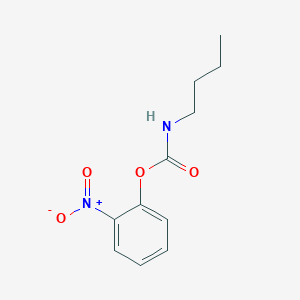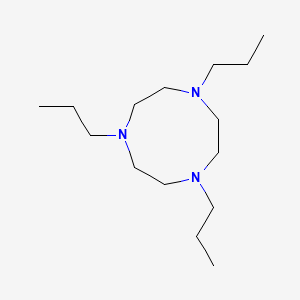
3-(3-oxo-3,4-dihydro-2H-1,4-benzooxazin-6-yl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-oxo-3,4-dihydro-2H-1,4-benzooxazin-6-yl)benzonitrile is a heterocyclic compound that contains both benzoxazine and benzonitrile moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-oxo-3,4-dihydro-2H-1,4-benzooxazin-6-yl)benzonitrile typically involves the cyclization of appropriate precursors. One common method involves the use of 2-aminophenols and 2-bromoalkanoates under basic conditions to form an acyclic intermediate, which then undergoes an intramolecular amidation reaction to yield the desired benzoxazine ring . The reaction conditions often require a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to achieve regioselective O-alkylation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applicable to scale up the synthesis of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-oxo-3,4-dihydro-2H-1,4-benzooxazin-6-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzoxazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted benzoxazines and benzonitriles, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-(3-oxo-3,4-dihydro-2H-1,4-benzooxazin-6-yl)benzonitrile has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and inhibition.
Industry: Used in the development of advanced materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which 3-(3-oxo-3,4-dihydro-2H-1,4-benzooxazin-6-yl)benzonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzoxazine ring can interact with active sites of enzymes, potentially inhibiting their activity. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-ylacetic acid
- (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid
- 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)isoindoline-1,3-dione
Uniqueness
3-(3-oxo-3,4-dihydro-2H-1,4-benzooxazin-6-yl)benzonitrile is unique due to the presence of both benzoxazine and benzonitrile functionalities, which provide a versatile platform for chemical modifications and potential applications in various fields. Its structural features allow for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
869299-40-1 |
|---|---|
Molekularformel |
C15H10N2O2 |
Molekulargewicht |
250.25 g/mol |
IUPAC-Name |
3-(3-oxo-4H-1,4-benzoxazin-6-yl)benzonitrile |
InChI |
InChI=1S/C15H10N2O2/c16-8-10-2-1-3-11(6-10)12-4-5-14-13(7-12)17-15(18)9-19-14/h1-7H,9H2,(H,17,18) |
InChI-Schlüssel |
COESPBIQDNJDQB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)C3=CC=CC(=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzamide, N-[(1S)-2-methyl-1-[[(phenylmethyl)seleno]methyl]propyl]-](/img/structure/B12548107.png)


![Pyridine, 4-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]-](/img/structure/B12548152.png)
![6-(2H-[1,3]Dioxolo[4,5-h]quinolin-8(9H)-ylidene)-5-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B12548153.png)



![(2E)-2-[(dimethylamino)methylene]-5-methylcyclopentanone](/img/structure/B12548162.png)


![3-(Benzenesulfonyl)-5-[2-(4-methylphenyl)hydrazinylidene]-1-phenyl-1,5-dihydro-4H-pyrazol-4-one](/img/structure/B12548176.png)
